molecular formula C17H24F2N2O2 B3027453 tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286275-49-7

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027453
CAS No.: 1286275-49-7
M. Wt: 326.4
InChI Key: WWJLGWIKXWZNIR-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate is a fluorinated piperidine-carbamate derivative that serves as a critical synthetic intermediate and potential pharmacophore in modern drug discovery. Its molecular architecture, featuring a tert-butoxycarbonyl (Boc)-protected aminopiperidine core and a 2,4-difluorobenzyl substituent, makes it a versatile building block for constructing more complex bioactive molecules. The Boc group enhances lipophilicity and serves as a steric protector for the amine, which can be readily deprotected under acidic conditions for further functionalization. The strategic incorporation of fluorine atoms on the benzyl ring is a established medicinal chemistry strategy to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles. This compound is of significant interest in neuroscience research, particularly in the development of novel therapeutics for psychostimulant use disorders. It is structurally analogous to a class of "atypical" dopamine transporter (DAT) inhibitors derived from modafinil . These inhibitors bind to DAT with high affinity but demonstrate a low potential for abuse, unlike classic DAT inhibitors such as cocaine . Preclinical research on closely related aminopiperidine compounds has shown them to have high DAT affinity (e.g., Ki values in the range of 30-50 nM), significant selectivity over the serotonin transporter (SERT), and good metabolic stability in liver microsome assays . The presence of the 2,4-difluorobenzyl group is a key structural feature that contributes to this targeted biological activity by influencing the compound's interaction with the DAT protein. As such, this chemical provides a valuable template for probing structure-activity relationships (SAR) and optimizing lead compounds for central nervous system (CNS) targets. The product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLGWIKXWZNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122862
Record name Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-49-7
Record name Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and processes, particularly in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Electron-donating groups (e.g., methyl in ) improve synthetic yields (95%) compared to electron-withdrawing groups (e.g., cyano in ), which may reduce yields due to steric or electronic effects.
  • Fluorine substitution patterns (2,4- vs. 2,3- or 2,5-difluorobenzyl) alter physicochemical properties like logP and solubility, impacting pharmacokinetics .

Reaction Conditions and Yields

  • Target Compound : Synthesized via nucleophilic substitution of tert-butyl piperidin-4-ylcarbamate with 2,4-difluorobenzyl halide. Typical conditions involve refluxing in THF for 24 hours, followed by Boc deprotection with HCl/MeOH .
  • Analog Synthesis: tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate: Achieved 95% yield under similar conditions, likely due to the high reactivity of 4-methylbenzyl bromide . tert-Butyl 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-ylcarbamate: Lower yield (56%) attributed to steric hindrance from the diphenylpropyl group . tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate: Industrial-scale synthesis reported with 99% purity, highlighting robustness of the method for halogenated analogs .

Deprotection Strategies

  • Boc removal typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol . TFA is faster but requires neutralization, while HCl/MeOH is milder and scalable .

Functional Comparison

Chemical Reactivity

  • 2,4-Difluorobenzyl Group : The fluorine atoms enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Cyanobenzoyl Analogs: The cyano group enables click chemistry modifications, expanding utility in bioconjugation .

Biological Activity

Chemical Identity and Properties

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate, with the CAS number 1286275-49-7, is a synthetic compound that features a piperidine ring substituted with a tert-butyl group and a difluorobenzyl moiety. Its molecular formula is C17H24F2N2O2C_{17}H_{24}F_{2}N_{2}O_{2}, and it has a molecular weight of 324.39 g/mol. This compound is primarily utilized in research settings, especially in pharmacological studies.

Biological Activity

Mechanism of Action

The biological activity of this compound has been explored in various studies, particularly regarding its potential as an inhibitor of specific biological pathways. Notably, it has shown promise in modulating the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Research indicates that compounds similar to this one can inhibit the release of pro-inflammatory cytokines such as IL-1β and reduce pyroptotic cell death in macrophages .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly affect cell viability and cytokine production under inflammatory conditions. For instance, differentiated THP-1 cells treated with lipopolysaccharide (LPS) and ATP exhibited decreased pyroptosis when exposed to this compound at concentrations around 10 µM . The results from these assays are summarized in Table 1 below.

Concentration (µM) % Pyroptosis Reduction % IL-1β Inhibition
000
104530
507560
1009080

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inflammatory Disorders : A study focused on the modulation of the NLRP3 inflammasome indicated that compounds like this compound could serve as effective anti-inflammatory agents by reducing IL-1β release in macrophages .
  • Cancer Research : The compound's structural analogs have been investigated for their anticancer properties. Research suggests that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : Emerging evidence suggests that compounds within this class may also offer neuroprotective benefits by modulating neuroinflammation, although specific studies on this compound are still limited.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential steps:

  • Step 1: Condensation of 2,4-difluorobenzyl chloride with 4-N-BOC-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl-piperidine intermediate .
  • Step 2: Carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP .
  • Purity Validation: Analytical HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic fluorine coupling in ¹⁹F NMR) ensure >95% purity. LC-MS can confirm molecular weight (expected [M+H]⁺ ~353.3) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the piperidine ring (e.g., axial/equatorial protons), BOC group (δ 1.4 ppm for tert-butyl), and aromatic fluorines (split patterns in ¹H NMR due to J-coupling) .
  • ¹⁹F NMR: Quantify electronic effects of 2,4-difluorobenzyl substitution (e.g., chemical shifts at ~-110 to -120 ppm) .
  • IR Spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer: Low yields in benzylation may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection: Replace DCM with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis: Use KI or NaI as a catalyst (via Finkelstein reaction) to improve alkyl halide reactivity .
  • Temperature Control: Conduct reactions at 0–5°C to minimize byproduct formation (e.g., over-alkylation) .

Q. How should discrepancies in biological activity data between 2,4-difluorobenzyl and nitrobenzyl analogs be resolved?

Methodological Answer: Discrepancies may stem from electronic or steric differences between substituents. Systematic approaches include:

  • Computational Modeling: Compare electrostatic potential maps (DFT calculations) to assess interactions with biological targets (e.g., enzymes) .
  • SAR Studies: Synthesize analogs with meta-fluorine or electron-withdrawing groups (e.g., -CF₃) to isolate substituent effects .
  • Binding Assays: Use SPR (surface plasmon resonance) to measure binding affinities against purified targets, controlling for assay conditions (pH, ionic strength) .

Q. What strategies mitigate instability during BOC deprotection in downstream derivatization?

Methodological Answer: BOC deprotection with strong acids (e.g., HCl in dioxane) can degrade the piperidine core. Mitigation strategies:

  • Mild Conditions: Use TFA (trifluoroacetic acid) in DCM at 0°C for controlled deprotection .
  • In Situ Quenching: Neutralize with aqueous NaHCO₃ immediately after deprotection to prevent amine oxidation .
  • Alternative Protecting Groups: Explore Fmoc or Alloc groups for acid-sensitive intermediates .

Q. How does the 2,4-difluorobenzyl group influence pharmacological activity compared to nitro or cyanobenzyl analogs?

Methodological Answer:

  • Electron-Withdrawing Effects: Fluorine atoms increase metabolic stability (resistance to CYP450 oxidation) compared to nitro groups, which may form toxic metabolites .
  • Lipophilicity: LogP calculations (e.g., ChemAxon) show 2,4-difluorobenzyl analogs have higher membrane permeability than polar cyanobenzyl derivatives .
  • Target Engagement: Fluorine’s hydrogen-bond acceptor capacity may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Medical consultation is mandatory .

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